molecular formula C23H19NO3 B3536942 (Z)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2,3-DIPHENYL-2-PROPENAMIDE

(Z)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2,3-DIPHENYL-2-PROPENAMIDE

Cat. No.: B3536942
M. Wt: 357.4 g/mol
InChI Key: CEZSDJGMZFCHNV-MOSHPQCFSA-N
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Description

(Z)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2,3-DIPHENYL-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structural features, including a benzodioxole moiety and a diphenylpropenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2,3-DIPHENYL-2-PROPENAMIDE typically involves the condensation of 1,3-benzodioxole-5-carboxaldehyde with 2,3-diphenylpropenamide under specific reaction conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2,3-DIPHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2,3-DIPHENYL-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The diphenylpropenamide backbone may facilitate binding to hydrophobic pockets within proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine
  • 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(2,6-difluorobenzoyl)piperazine
  • 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(2,4-dichlorobenzoyl)piperazine

Uniqueness

(Z)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2,3-DIPHENYL-2-PROPENAMIDE is unique due to its specific combination of the benzodioxole and diphenylpropenamide moieties. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

(Z)-N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c25-23(24-15-18-11-12-21-22(14-18)27-16-26-21)20(19-9-5-2-6-10-19)13-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,24,25)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZSDJGMZFCHNV-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)/C(=C\C3=CC=CC=C3)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2,3-DIPHENYL-2-PROPENAMIDE
Reactant of Route 2
Reactant of Route 2
(Z)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2,3-DIPHENYL-2-PROPENAMIDE
Reactant of Route 3
Reactant of Route 3
(Z)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2,3-DIPHENYL-2-PROPENAMIDE

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